(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide
Overview
Description
(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a cyclopropyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is the reaction of 4-fluorophenylcyclopropylmethanol with thiophene-2-carboxaldehyde under basic conditions to form an intermediate, which is then subjected to a Wittig reaction to introduce the acrylamide moiety. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-((1-(4-chlorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide
- (E)-N-((1-(4-bromophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide
- (E)-N-((1-(4-methylphenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide
Uniqueness
(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the fluorophenyl group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents on the phenyl ring, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
(E)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-thiophen-2-ylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNOS/c18-14-5-3-13(4-6-14)17(9-10-17)12-19-16(20)8-7-15-2-1-11-21-15/h1-8,11H,9-10,12H2,(H,19,20)/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBCYTNVCCQNMN-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C=CC2=CC=CS2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(CNC(=O)/C=C/C2=CC=CS2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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